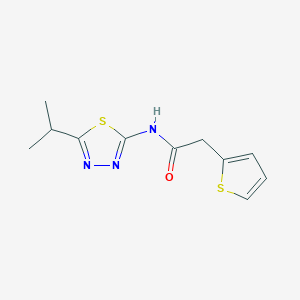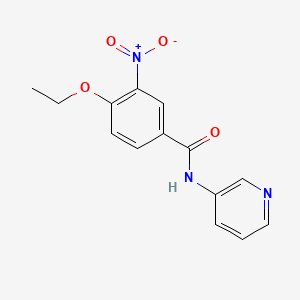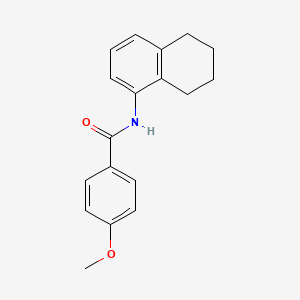
1-(2-chloro-5-nitrobenzyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-5-nitrobenzyl)azepane, also known as CNB-AM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CNB-AM belongs to the class of azepane derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(2-chloro-5-nitrobenzyl)azepane is not fully understood, but it is thought to act through the modulation of various signaling pathways in the brain and other tissues. 1-(2-chloro-5-nitrobenzyl)azepane has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense mechanisms and has been implicated in neuroprotection. 1-(2-chloro-5-nitrobenzyl)azepane has also been shown to modulate the activity of various neurotransmitter systems, including dopamine and glutamate.
Biochemical and Physiological Effects
1-(2-chloro-5-nitrobenzyl)azepane has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress. 1-(2-chloro-5-nitrobenzyl)azepane has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. Additionally, 1-(2-chloro-5-nitrobenzyl)azepane has been shown to modulate the activity of various ion channels, including calcium and potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-5-nitrobenzyl)azepane has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, 1-(2-chloro-5-nitrobenzyl)azepane has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, 1-(2-chloro-5-nitrobenzyl)azepane has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for the study of 1-(2-chloro-5-nitrobenzyl)azepane. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and addiction. Another direction is to study its mechanism of action in more detail, particularly its interactions with various signaling pathways in the brain and other tissues. Additionally, future studies could investigate the safety and efficacy of 1-(2-chloro-5-nitrobenzyl)azepane in humans, which could lead to its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-5-nitrobenzyl)azepane involves the reaction of 1-(2-chloro-5-nitrobenzyl)azepane with a reducing agent, such as sodium borohydride, in the presence of a catalyst. The reaction yields 1-(2-chloro-5-nitrobenzyl)azepane as a white solid, which can be purified through recrystallization. The synthesis of 1-(2-chloro-5-nitrobenzyl)azepane has been optimized through various methods, including microwave-assisted synthesis and flow chemistry.
Applications De Recherche Scientifique
1-(2-chloro-5-nitrobenzyl)azepane has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(2-chloro-5-nitrobenzyl)azepane has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-(2-chloro-5-nitrobenzyl)azepane has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-13-6-5-12(16(17)18)9-11(13)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYHGUIYAHULGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198048 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chloro-5-nitrobenzyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690177.png)


![8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline](/img/structure/B5690205.png)
![N-allyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5690216.png)

![N-[2-(3,3-diphenylpiperidin-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5690228.png)
![N-{[1-(3-methoxypropyl)pyrrolidin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5690237.png)
![benzyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5690262.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5690269.png)
![6-(4-fluorophenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5690274.png)

![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690283.png)
![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5690288.png)